Cas no 433935-99-0 (4-Bromo-6-chloro-3-phenylpyridazine)

4-Bromo-6-chloro-3-phenylpyridazine is a halogenated pyridazine derivative with significant utility in pharmaceutical and agrochemical research. Its distinct bromo- and chloro-substitutions at the 4- and 6-positions, along with a phenyl group at the 3-position, make it a versatile intermediate for synthesizing heterocyclic compounds. This structure facilitates selective functionalization, enabling applications in drug discovery and material science. The compound's stability and reactivity under controlled conditions enhance its suitability for cross-coupling reactions and further derivatization. Its well-defined molecular framework supports precise modifications, making it valuable for developing biologically active molecules. Available in high purity, it meets rigorous research standards for reproducibility and performance.
4-Bromo-6-chloro-3-phenylpyridazine structure
433935-99-0 structure
Product Name:4-Bromo-6-chloro-3-phenylpyridazine
CAS No:433935-99-0
MF:C10H6BrClN2
MW:269.525040149689
MDL:MFCD13193081
CID:1073981
PubChem ID:11346243
Update Time:2025-06-29

4-Bromo-6-chloro-3-phenylpyridazine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-6-chloro-3-phenylpyridazine
    • A913682
    • NC-0705
    • AKOS005073612
    • 433935-99-0
    • MFCD13193081
    • DTXSID20463097
    • MDL: MFCD13193081
    • Inchi: 1S/C10H6BrClN2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H
    • InChI Key: UCPHOSBKNXETOZ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(N=NC=1C1C=CC=CC=1)Cl

Computed Properties

  • Exact Mass: 267.94029g/mol
  • Monoisotopic Mass: 267.94029g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • Melting Point: 84-86°

4-Bromo-6-chloro-3-phenylpyridazine Security Information

  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

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4-Bromo-6-chloro-3-phenylpyridazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:433935-99-0)4-Bromo-6-chloro-3-phenylpyridazine
Order Number:A913682
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:49
Price ($):767.0/256.0
Email:sales@amadischem.com

Additional information on 4-Bromo-6-chloro-3-phenylpyridazine

Professional Introduction to 4-Bromo-6-chloro-3-phenylpyridazine (CAS No. 433935-99-0)

4-Bromo-6-chloro-3-phenylpyridazine is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This heterocyclic aromatic compound, identified by the CAS number 433935-99-0, has garnered considerable attention due to its potential in various biochemical interactions and drug development processes.

The molecular framework of 4-Bromo-6-chloro-3-phenylpyridazine consists of a pyridazine core substituted with bromine and chlorine atoms at the 4th and 6th positions, respectively, and a phenyl group at the 3rd position. This specific arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for medicinal chemists exploring novel therapeutic agents.

In recent years, the pharmaceutical industry has shown increasing interest in pyridazine derivatives due to their demonstrated efficacy in modulating various biological pathways. The presence of halogen atoms in 4-Bromo-6-chloro-3-phenylpyridazine enhances its reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have been instrumental in synthesizing complex molecules with potential pharmacological activity.

One of the most compelling aspects of 4-Bromo-6-chloro-3-phenylpyridazine is its role as a key intermediate in the development of small-molecule inhibitors targeting enzymes involved in cancer metabolism. Recent studies have highlighted its utility in generating compounds that inhibit poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair mechanisms in tumor cells. By disrupting PARP activity, these inhibitors can induce synthetic lethality, a strategy that has shown promise in clinical trials for certain cancer types.

The compound's structural features also make it a candidate for exploring antiviral and anti-inflammatory applications. Researchers have leveraged its bromo and chloro substituents to develop derivatives with enhanced binding affinity to viral proteases and inflammatory cytokine receptors. Preliminary findings suggest that modified versions of 4-Bromo-6-chloro-3-phenylpyridazine could serve as lead compounds for drugs targeting emerging infectious diseases.

The synthesis of 4-Bromo-6-chloro-3-phenylpyridazine typically involves multi-step organic reactions starting from readily available precursors. The bromination and chlorination steps are critical, requiring precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as flow chemistry have been employed to optimize these processes, reducing waste and improving scalability.

In the context of drug discovery, the versatility of 4-Bromo-6-chloro-3-phenylpyridazine extends beyond its direct use as an active pharmaceutical ingredient (API). It serves as a building block for libraries of diverse compounds that can be screened for biological activity. High-throughput screening (HTS) platforms have been utilized to identify novel analogs with improved pharmacokinetic profiles, further validating its importance in medicinal chemistry.

The environmental impact of producing and handling 4-Bromo-6-chloro-3-phenylpyridazine is also a consideration in modern research practices. Efforts are being made to develop greener synthetic routes that minimize hazardous byproducts. For instance, catalytic methods using transition metals have been explored to replace traditional oxidative processes, aligning with sustainable chemistry principles.

The regulatory landscape for compounds like 4-Bromo-6-chloro-3-phenylpyridazine is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials meet stringent quality standards before entering clinical trials or reaching the market. This rigorous oversight underscores the importance of accurate documentation and characterization throughout the development process.

In conclusion, 4-Bromo-6-chloro-3-phenylpyridazine, identified by CAS number 433935-99-0, represents a cornerstone in contemporary pharmaceutical research. Its unique structural attributes enable diverse applications ranging from cancer therapeutics to antiviral agents, while advancements in synthetic methodologies continue to enhance its accessibility. As scientific understanding evolves, this compound is poised to remain at the forefront of innovation in drug discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:433935-99-0)4-Bromo-6-chloro-3-phenylpyridazine
A913682
Purity:99%/99%
Quantity:5g/1g
Price ($):767.0/256.0
Email